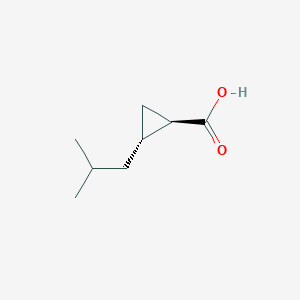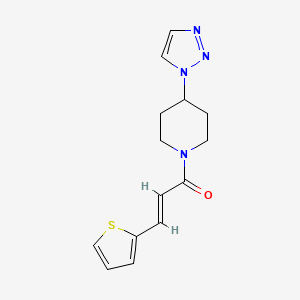![molecular formula C22H30N6O2 B2507798 8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione CAS No. 887030-01-5](/img/structure/B2507798.png)
8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine-2,5-diones and related compounds has been explored through various methods. One approach involves the use of N-acyliminium ion chemistry, starting from alpha-amino acids. The introduction of a methoxycarbonyl group onto nitrogen activates the lactam carbonyl, which is then selectively reduced. The resulting urethane is treated with protic acid to generate an N-acyliminium ion, which is trapped by a nucleophilic C2-side chain, leading to the formation of 2,6-bridged piperazine-3-ones. This method allows for the incorporation of various side chains, including aromatic and heteroaromatic groups .
Another synthetic route is based on the stepwise construction of the piperazine-2,5-dione ring from simple precursors. This versatile synthesis involves the reaction of substituted 2-allylanilines with methyl 2-bromo-2-phenylacetate, followed by reaction with haloacetyl chlorides and ring closure with benzylamine to yield cyclic dipeptides of the piperazine-2,5-dione type. The structure of one such compound, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione, has been characterized, revealing a boat conformation of the piperazine ring and a three-dimensional framework structure formed by hydrogen bonds .
Dieckmann cyclization is another method used to form piperazine-2,5-diones. This process involves the closure of a terminal methylene group onto the carbonyl group of a phenyl carbamate unit, with the starting materials assembled through standard acylation and oxidation processes .
Molecular Structure Analysis
The molecular structure of piperazine-2,5-diones can vary depending on the substituents attached to the piperazine ring. For instance, the compound (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione crystallizes with two independent molecules in the unit cell, each adopting different conformations. The piperazine ring in this compound adopts a boat conformation, with the phenyl ring positioned quasi-axially .
Chemical Reactions Analysis
The chemical reactivity of piperazine-2,5-diones is influenced by the substituents on the piperazine ring. The presence of a C5-methyl group, for example, can affect the stereochemical outcome of cyclization reactions . The Dieckmann cyclization route to piperazine-2,5-diones involves the activation of a terminal methylene group by various functional groups, such as ketone carbonyl, nitrile, ester, or phosphoryl, which then undergoes cyclization to form the piperazine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine-2,5-diones are closely related to their molecular structure and the nature of their substituents. The crystalline forms of these compounds can exhibit polymorphism, with different hydrogen-bonding networks observed in the polymorphs. The solid-state structures can serve as models for understanding the association of these compounds in solution, as studied through mass spectrometry and nuclear magnetic resonance spectroscopy . The crystal packing of piperazinediones derived from 2-amino-7-cyano-4-methoxyindan-2-carboxylic acid has been investigated, revealing the influence of polar substituents on the supramolecular organization and the interaction with solvents like DMSO in the crystal lattice .
Aplicaciones Científicas De Investigación
Synthesis and Application in Polyamides
Polyamides containing uracil and adenine have been synthesized through reactions involving compounds with functionalities akin to the target molecule. These materials were created by adding uracil and adenine to dimethyl methylenesuccinate, leading to the production of dicarboxylic acids, which were then converted into polyamides. These polymers show potential in materials science, highlighting the versatility of piperazine and purine derivatives in synthesizing novel polymeric materials (Hattori & Kinoshita, 1979).
Biological Screening and Fingerprint Applications
Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have demonstrated significant biological activities, including antibacterial, antifungal, and anthelmintic properties. Furthermore, these compounds have been explored for their potential in latent fingerprint detection on various surfaces, indicating their utility in forensic science and microbial resistance studies (Khan et al., 2019).
Antihistamine and Antiasthmatic Properties
Research into xanthinyl-substituted piperazinyl and piperidinyl derivatives has identified compounds with potent antihistamine H1 activity without the undesirable antidopaminergic effects of previous generations. This discovery suggests applications in allergy and asthma management, showcasing the therapeutic potential of modifying the piperazine structure (Abou-Gharbia et al., 1995).
Vasodilator Activity and Antiasthmatic Development
A series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives have been synthesized and screened for their vasodilator activity. The research aimed at developing phosphodiesterase 3 inhibitors as anti-asthmatic agents, with some compounds showing significant activity compared to standard treatments. This exploration underlines the compound's relevance in developing new treatments for asthma (Bhatia et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-5-8-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)14-17-13-15(2)6-7-16(17)3/h6-7,13H,5,8-12,14H2,1-4H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEUJKGWDWSWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC(=C4)C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)
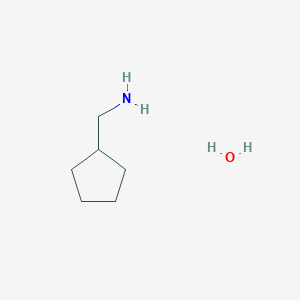

![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)
![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507723.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2507724.png)
![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)

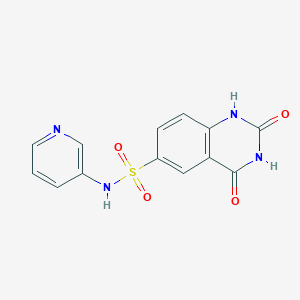
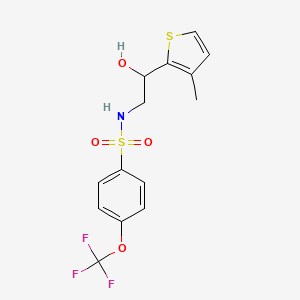
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2507734.png)
